(3S)-2,2-dimethylazetidin-3-ol;hydrochloride

Description

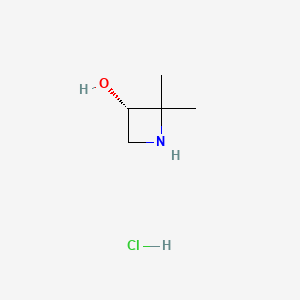

(3S)-2,2-Dimethylazetidin-3-ol hydrochloride is a chiral azetidine derivative with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is characterized by a four-membered azetidine ring substituted with two methyl groups at the 2-position and a hydroxyl group at the 3-position, with stereochemical specificity at the 3S configuration. The compound has a CAS registry number 2891580-79-1 and is typically stored under inert atmospheres at 2–8°C with a purity of 95% . Its structural rigidity and stereochemistry make it a valuable intermediate in pharmaceutical synthesis, particularly for developing β-lactamase inhibitors or neuromodulators .

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(3S)-2,2-dimethylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(2)4(7)3-6-5;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |

InChI Key |

TXVVQRPLKFXFBL-WCCKRBBISA-N |

Isomeric SMILES |

CC1([C@H](CN1)O)C.Cl |

Canonical SMILES |

CC1(C(CN1)O)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

- Cyclization Approaches: Formation of the azetidine ring by intramolecular cyclization of appropriate amino alcohol precursors.

- Nucleophilic Substitution: Introduction of substituents on preformed azetidine rings via nucleophilic aromatic substitution or alkylation.

- Reductive Amination and Protection/Deprotection Steps: Use of protecting groups such as tert-butyloxycarbonyl (Boc) to control selectivity and avoid overalkylation, followed by deprotection under acidic conditions.

- Hydrogenation and Salt Formation: Final steps often include hydrogenation to remove protecting groups and conversion to the hydrochloride salt.

Detailed Preparation Methods

Synthesis via Boc-Protected 3-Aminoazetidine Intermediates

A key method involves the use of Boc-protected 3-aminoazetidines as intermediates. This method is well-documented in medicinal chemistry literature for azetidine derivatives with similar substitution patterns:

- Start with benzhydryl-protected 3-aminoazetidine.

- Protect the primary amino group with tert-butyloxycarbonyl (Boc) to yield the Boc-protected intermediate.

- Alkylate the Boc-protected intermediate with appropriate iodoalkyl reagents to introduce substituents.

- Remove the benzhydryl protecting group by hydrogenation.

- Use the resulting unprotected azetidine intermediate directly for nucleophilic aromatic substitution reactions.

- Perform nucleophilic aromatic substitution under microwave irradiation at 120–150 °C to obtain Boc-protected azetidine derivatives.

- Deprotect the Boc group under acidic conditions to afford the target azetidine derivatives, including (3S)-2,2-dimethylazetidin-3-ol derivatives.

- The hydrochloride salt can be formed by treatment with hydrochloric acid during or after deprotection.

This method allows control over alkylation and avoids overalkylation in the case of linear alkyl derivatives due to Boc protection, while branched alkyl derivatives benefit from steric hindrance to prevent overalkylation.

Patent-Described Methods for Related Azetidine Compounds

Patents describe processes involving:

- Reaction of chiral amino alcohols with isocyanates in suitable solvents (alcohols, ethers, sulfoxides, esters, halogenated solvents).

- Hydrogenation and demethylation steps to yield azetidine derivatives.

- Conversion of free bases to pharmaceutically acceptable salts including hydrochlorides.

While these patents focus on intermediates related to tapentadol and other compounds, the strategies for stereoselective synthesis and salt formation are relevant for (3S)-2,2-dimethylazetidin-3-ol; hydrochloride preparation.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-2,2-dimethylazetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-2,2-dimethylazetidin-3-ol;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3S)-2,2-dimethylazetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Azetidine derivatives share a common four-membered ring structure but differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Steric Effects: The 2,2-dimethyl substitution in the target compound increases steric hindrance compared to unsubstituted (Azetidin-3-ol HCl) or monosubstituted analogs (e.g., 3-Fluoroazetidine HCl). This may reduce ring strain and enhance stability .

- Stereochemistry : The 3S configuration distinguishes it from racemic mixtures or other stereoisomers, which could influence binding affinity in chiral environments (e.g., enzyme active sites) .

Biological Activity

(3S)-2,2-dimethylazetidin-3-ol; hydrochloride is a compound with the molecular formula CHClNO and a CAS number of 2891580-79-1. This compound belongs to the azetidine class, characterized by its four-membered cyclic amine structure. Its unique stereochemistry and functional groups, particularly the hydroxyl group, contribute to its distinct biological properties.

Chemical Structure and Properties

The structural formula of (3S)-2,2-dimethylazetidin-3-ol; hydrochloride is represented as follows:

This compound features a hydroxyl group (-OH) that plays a critical role in its biological activity by participating in various chemical reactions. The presence of a quaternary carbon at the 2-position enhances its reactivity and potential for forming derivatives with improved pharmacological properties.

Neuropharmacological Effects

Preliminary studies indicate that (3S)-2,2-dimethylazetidin-3-ol; hydrochloride acts as a positive allosteric modulator of GABA receptors. This modulation is significant as it may enhance inhibitory neurotransmission in the central nervous system, potentially providing therapeutic benefits for conditions such as anxiety and schizophrenia.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| GABA Receptor Modulation | Enhances receptor activity without direct activation |

| Potential Therapeutic Use | Investigated for anxiety and schizophrenia treatment |

| Interaction Studies | Focus on effects on neurotransmitter systems |

Case Studies

- GABA Receptor Modulation Study : A study investigated the effects of (3S)-2,2-dimethylazetidin-3-ol; hydrochloride on GABA_A receptors in vitro. Results indicated an increase in receptor activity without directly activating the receptor, suggesting potential for fewer side effects compared to traditional GABA agonists.

- Anxiety Model : In an animal model of anxiety, administration of (3S)-2,2-dimethylazetidin-3-ol; hydrochloride resulted in reduced anxiety-like behavior, supporting its potential use as an anxiolytic agent.

The mechanism through which (3S)-2,2-dimethylazetidin-3-ol; hydrochloride exerts its effects primarily involves:

- Allosteric Modulation : By binding to sites distinct from the active site on GABA receptors, it modifies receptor conformation to enhance neurotransmission.

- Neurotransmitter Interaction : Further research is needed to explore its interactions with other neurotransmitter systems and any potential off-target effects.

Comparative Analysis

To illustrate the uniqueness of (3S)-2,2-dimethylazetidin-3-ol; hydrochloride relative to similar compounds, a comparison table is provided below:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1S)-1-amino-2-methylpropan-1-ol | Amino Alcohol | Different ring structure and amino group position |

| 1,3-dimethylazetidin-3-ol | Azetidine | Different substitution pattern on the azetidine ring |

| (R)-N,N-Dimethylglycine | Amino Acid | Lacks cyclic structure; more linear and flexible |

Q & A

Q. What are the recommended synthetic routes for (3S)-2,2-dimethylazetidin-3-ol hydrochloride, and how can purity be validated?

- Category : Basic (Synthesis & Characterization)

- Answer : The synthesis of azetidine derivatives typically involves cyclization reactions or ring-opening of strained intermediates. For example, similar compounds (e.g., ) are synthesized via Grignard additions followed by hydrogenation and HCl salt formation. To validate purity:

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection at 210–254 nm. Adjust the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation .

- Recrystallization : Purify the hydrochloride salt using methanol/diethyl ether mixtures, as described for structurally related compounds (melting point ~235°C with decomposition) .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl content) to verify salt formation.

Q. Which spectroscopic methods are optimal for confirming the stereochemistry of (3S)-2,2-dimethylazetidin-3-ol hydrochloride?

- Category : Basic (Structural Analysis)

- Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Compare experimental shifts to computational predictions (e.g., DFT) or literature data for azetidine derivatives. Key signals include the azetidine ring protons (δ 3.0–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- NOESY : Detect spatial proximity between the C3 hydroxyl group and adjacent substituents to confirm the (3S) configuration.

- Polarimetry : Measure optical rotation ([α]D) and compare to enantiopure standards .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for (3S)-2,2-dimethylazetidin-3-ol hydrochloride?

- Category : Advanced (Structural Validation)

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example:

- Space Group : Similar compounds (e.g., ) crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁), enabling unambiguous stereochemical analysis.

- Hydrogen Bonding : Map intermolecular interactions (e.g., O–H···Cl⁻ and N–H···O networks) to validate the spatial arrangement of functional groups .

- Flack Parameter : Use values close to 0 (e.g., 0.20(19) in ) to confirm the correct enantiomer.

Q. What experimental strategies mitigate batch-to-batch variability in hydrochloride salt formation?

- Category : Advanced (Process Optimization)

- Answer :

- pH Control : Adjust reaction pH during salt formation (e.g., HCl addition in anhydrous ethanol) to ensure consistent protonation of the amine.

- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to optimize crystal habit and yield.

- Thermogravimetric Analysis (TGA) : Monitor dehydration or solvent retention in the crystalline lattice, which impacts stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.